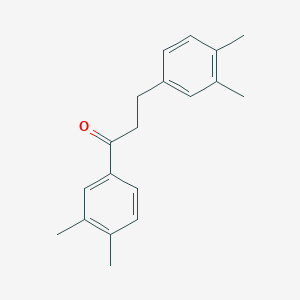

3',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone

説明

3',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is a substituted aromatic ketone featuring dual 3,4-dimethylphenyl groups. This compound’s structure combines a propiophenone backbone with methyl substituents at the 3' and 4' positions of the aromatic rings.

特性

IUPAC Name |

1,3-bis(3,4-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-5-7-17(11-15(13)3)8-10-19(20)18-9-6-14(2)16(4)12-18/h5-7,9,11-12H,8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGHRIMDAWRGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644847 | |

| Record name | 1,3-Bis(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-44-7 | |

| Record name | 1,3-Bis(3,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dimethylacetophenone with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.

化学反応の分析

Types of Reactions

3’,4’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

3’,4’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential pharmacological properties and therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3’,4’-Dimethyl-3-(3,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its effects are mediated through the activation or inhibition of specific enzymes and receptors, depending on the context of its application.

類似化合物との比較

Structural Analogues in the Evidence

2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride ()

- Structure: Contains a 3,4-dimethylphenyl group linked to a cyclopentane ring, esterified with a diethylaminoethyl group.

- Key Properties :

- The 3,4-dimethylphenyl group enhances hydrophobicity, similar to the target compound.

- The ester functional group increases polarity compared to the ketone in the target compound.

- Applications : Pharmaceutical intermediates, where lipophilicity aids membrane permeability .

3',4'-Dihydroxypropiophenone ()

- Structure: Propiophenone with hydroxyl groups at 3' and 4' positions.

- Key Differences: Hydroxyl groups increase hydrogen-bonding capacity, leading to higher solubility in polar solvents compared to the dimethyl-substituted target compound. Lower thermal stability due to oxidative sensitivity of phenolic groups.

- Applications: Potential antioxidant or precursor in polymer synthesis.

3',4'-Dimethoxyacetophenone ()

- Structure: Acetophenone with methoxy groups at 3' and 4' positions.

- Comparison :

- Methoxy groups provide moderate lipophilicity but less steric hindrance than methyl groups.

- Electron-donating methoxy substituents activate the aromatic ring toward electrophilic substitution, unlike the electron-donating methyl groups in the target compound.

- Applications : Photochemical studies or flavor/fragrance industries.

Physicochemical Properties

*Inferred based on methyl group contributions to crystallinity and hydrophobicity.

Reactivity and Functional Group Influence

- Methyl vs. Hydroxyl/Methoxy Groups :

- Methyl groups in the target compound reduce electrophilic substitution reactivity compared to hydroxyl or methoxy derivatives.

- Enhanced steric hindrance may slow down nucleophilic attacks at the ketone group.

- Ketone Backbone: The propiophenone structure allows for keto-enol tautomerism, though methyl substituents may stabilize the keto form due to steric effects.

生物活性

3',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone, a member of the propiophenone class, is characterized by its unique chemical structure, which includes multiple methyl groups on the phenyl rings. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 3',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is C18H20O. The presence of dimethyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H20O |

| Molecular Weight | 264.35 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not extensively documented |

The biological activity of 3',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone is primarily attributed to its ability to interact with various molecular targets within biological pathways. The compound may modulate enzyme activity and alter signal transduction pathways due to the presence of functional groups that facilitate binding to receptors or enzymes .

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites.

Antimicrobial Activity

Research indicates that 3',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone exhibits antimicrobial properties against a range of pathogens. A study showed that derivatives with similar structures demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

In vitro studies have suggested that this compound may reduce inflammation markers by inhibiting pro-inflammatory cytokines. This effect is crucial for potential therapeutic applications in inflammatory diseases.

Anticancer Properties

Preliminary studies have indicated that 3',4'-Dimethyl-3-(3,4-dimethylphenyl)propiophenone possesses anticancer activity. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Case Studies

- Antibacterial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Anti-inflammatory Activity : In a controlled experiment involving murine models, the compound significantly reduced edema formation in paw inflammation tests .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。